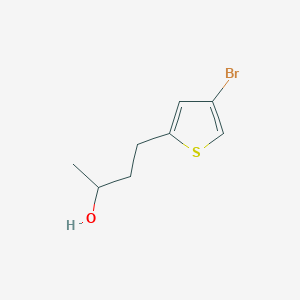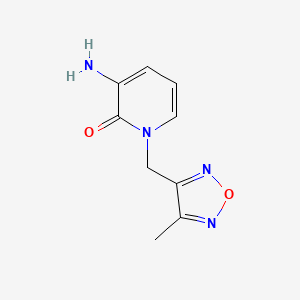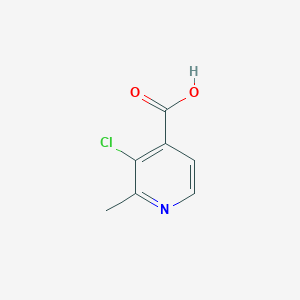
4-Hepten-2-ol, (4E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-hepten-2-one: is an organic compound with the molecular formula C7H12O. It is a type of unsaturated ketone, characterized by the presence of a double bond between the fourth and fifth carbon atoms and a ketone functional group on the second carbon atom. This compound is known for its distinct aroma and is used in various applications, including flavoring and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-4-hepten-2-one can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the trans isomer.
Industrial Production Methods: In industrial settings, trans-4-hepten-2-one can be produced through catalytic processes involving the selective hydrogenation of heptadienone. This method ensures high yield and purity of the product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Trans-4-hepten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of trans-4-hepten-2-one can yield heptanol, with common reducing agents including sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: Heptanol.
Substitution: Various alcohols and ethers depending on the nucleophile used.
Scientific Research Applications
Trans-4-hepten-2-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its role in biological pathways and its potential as a biomarker for certain metabolic processes.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use in drug development.
Industry: It is used in the flavor and fragrance industry due to its distinct aroma, and in the production of various consumer products.
Mechanism of Action
The mechanism of action of trans-4-hepten-2-one involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors, influencing cellular signaling pathways. The compound’s double bond and carbonyl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions that modulate its biological activity.
Comparison with Similar Compounds
Trans-4-hepten-2-one can be compared with other similar compounds, such as:
Trans-2-hepten-1-ol: An unsaturated alcohol with similar structural features but different functional groups.
Heptanal: A saturated aldehyde with a similar carbon chain length but lacking the double bond.
Heptanoic acid: A saturated carboxylic acid derived from the oxidation of trans-4-hepten-2-one.
Uniqueness: Trans-4-hepten-2-one is unique due to its combination of an unsaturated carbon chain and a ketone functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in the flavor and fragrance industry.
Properties
CAS No. |
58927-81-4 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(E)-hept-4-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h4-5,7-8H,3,6H2,1-2H3/b5-4+ |
InChI Key |
KZUFTCBJDQXWOJ-SNAWJCMRSA-N |
Isomeric SMILES |
CC/C=C/CC(C)O |
Canonical SMILES |
CCC=CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13620859.png)













